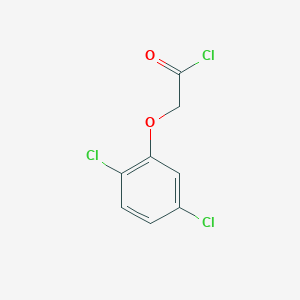

(2,5-Dichlorophenoxy)acetyl chloride

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGJWREUUKZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566512 | |

| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-51-7 | |

| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Scheme:

$$

\text{2,5-Dichlorophenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

This method is widely used due to its efficiency and relatively mild reaction conditions.

Detailed Preparation Methods

Preparation from 2,5-Dichlorophenoxyacetic Acid Using Thionyl Chloride

Procedure : Dissolve 2,5-dichlorophenoxyacetic acid in an inert solvent such as dichloromethane. Add an excess of thionyl chloride slowly under reflux conditions (typically 50–60 °C) for several hours (e.g., 3–4 hours). After completion, remove excess thionyl chloride and solvent by rotary evaporation under reduced pressure to isolate the acyl chloride.

-

- Temperature: 50–60 °C (reflux)

- Time: 3–4 hours

- Solvent: Dichloromethane or similar inert solvent

- Molar ratio: Typically 1:1.2 (acid:thionyl chloride)

Yield and Purity : Yields are generally high (>80%), with the product purified by distillation or recrystallization if necessary.

Notes : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Friedel-Crafts Acylation Route to 2,5-Dichloroacetophenone Intermediate

An alternative preparative step involves synthesizing 2,5-dichloroacetophenone via Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃) catalyst. This intermediate can then be converted to the corresponding phenoxyacetic acid and subsequently to the acyl chloride.

-

- Reactants: 1,3-dichlorobenzene and acetyl chloride

- Catalyst: Anhydrous AlCl₃

- Molar ratios: Dichlorobenzene to acetyl chloride > 0.75:1; AlCl₃ to acetyl chloride 1.2:1 to 3:1

- Temperature: 90–130 °C

- Reaction time: Several hours (e.g., 5–7 hours)

Outcome : Formation of 2,5-dichloroacetophenone with high yield (~90–95%) and purity (~99% by GC).

Subsequent Steps : The 2,5-dichloroacetophenone can be converted to 2,5-dichlorophenoxyacetic acid via Baeyer-Villiger oxidation and hydrolysis, then transformed into the acyl chloride as described above.

Baeyer-Villiger Oxidation and Hydrolysis to Obtain 2,5-Dichlorophenoxyacetic Acid

Oxidation : 2,5-dichloroacetophenone is oxidized using peracids (e.g., peracetic acid, metachloroperbenzoic acid) in the presence of catalysts such as trifluoromethanesulfonic acid scandium.

Hydrolysis : The resulting ester is hydrolyzed under reflux with sodium hydroxide or potassium hydroxide to yield 2,5-dichlorophenoxyacetic acid.

-

- Oxidation temperature: Room temperature

- Hydrolysis temperature: Reflux (~90 °C)

- Reaction times: Oxidation 1–8 hours; Hydrolysis 5–8 hours

- Yields: Oxidation ~90%; Hydrolysis ~88%

Summary Table of Preparation Methods

| Step | Starting Material / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Dichlorobenzene + Acetyl chloride + AlCl₃ | 90–130 °C, 5–7 h | 90–95 | Produces 2,5-dichloroacetophenone |

| Baeyer-Villiger Oxidation | 2,5-Dichloroacetophenone + Peracid + Catalyst | RT, 1–8 h | ~90 | Produces ester intermediate |

| Hydrolysis | Ester + NaOH or KOH | Reflux, 5–8 h | ~88 | Produces 2,5-dichlorophenoxyacetic acid |

| Acyl Chloride Formation | 2,5-Dichlorophenoxyacetic acid + SOCl₂ | Reflux 50–60 °C, 3–4 h | >80 | Produces this compound |

Research Findings and Analytical Data

Purity and Characterization : The acyl chloride product is typically characterized by NMR (¹H, ¹³C), IR spectroscopy (showing characteristic acyl chloride C=O stretch near 1800 cm⁻¹), and GC-MS to confirm molecular weight and purity.

Reaction Optimization : Studies indicate that controlling the molar ratios of reagents and reaction temperature is critical to maximize yield and minimize side reactions such as chlorination of aromatic rings or hydrolysis.

Catalyst Role : Aluminum chloride is essential in Friedel-Crafts acylation for activating acetyl chloride and facilitating electrophilic substitution on the dichlorobenzene ring.

Safety Considerations : The use of thionyl chloride and AlCl₃ requires strict anhydrous conditions and proper ventilation due to corrosive and toxic byproducts (HCl, SO₂).

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form (2,5-dichlorophenoxy)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and water.

Catalysts: Aluminum trichloride (AlCl3) for substitution reactions.

Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

(2,5-Dichlorophenoxy)acetic acid: Formed through hydrolysis.

Amides: Formed through condensation reactions with amines.

Scientific Research Applications

Organic Synthesis

Role in Chemical Reactions

(2,5-Dichlorophenoxy)acetyl chloride serves as an important reagent in organic synthesis. It is utilized to introduce the (2,5-dichlorophenoxy)acetyl functional group into various organic molecules. This compound can participate in acylation reactions, where it reacts with nucleophiles such as amines and alcohols to form corresponding acyl derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Acylation with Amine | Aniline | Amide |

| Acylation with Alcohol | Ethanol | Ester |

| Friedel-Crafts Acylation | Benzene | Aromatic Ketone |

Case Study: Synthesis of Herbicides

In the development of new herbicides, this compound has been employed to synthesize compounds that exhibit selective herbicidal activity against broadleaf weeds. For instance, its derivatives have been tested for efficacy in controlling weeds in cereal crops.

Herbicide Formulation

Use in Agricultural Chemistry

The compound is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Its derivatives are formulated into herbicides that target unwanted vegetation while minimizing damage to crops. The selective nature of these herbicides allows for effective weed management in agricultural settings.

Table 2: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Weeds |

|---|---|---|

| Selective Herbicide A | (2,5-Dichlorophenoxy)acetic acid | Broadleaf Weeds |

| Selective Herbicide B | (2,5-Dichlorophenoxy)butanoic acid | Annual Grasses |

Case Study: Efficacy Trials

Field trials conducted on crops such as corn and soybeans demonstrated that formulations containing this compound derivatives effectively reduced weed populations without harming the crop yield. These studies highlight the compound's potential for sustainable agricultural practices.

Pharmaceutical Applications

Potential Medicinal Uses

Recent research suggests that this compound may have applications in drug development. Its ability to modify biological molecules opens avenues for creating new pharmaceuticals targeting specific diseases.

Table 3: Potential Pharmaceutical Applications

| Application Area | Example Compound | Therapeutic Use |

|---|---|---|

| Antimicrobial Agents | Derivatives of (2,5-Dichlorophenoxy)acetic acid | Infection Treatment |

| Anti-inflammatory Drugs | Acyl derivatives | Pain Management |

Case Study: Development of Anti-inflammatory Agents

Research has indicated that certain derivatives of this compound exhibit anti-inflammatory properties. Preclinical studies showed promising results in reducing inflammation markers in animal models.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares (2,5-Dichlorophenoxy)acetyl chloride with structurally related compounds, focusing on substituent positions, yields, and melting points:

| Compound Name | Substituent Positions | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| This compound | 2,5-Cl | N/A | N/A | C₈H₅Cl₂O₂·COCl |

| N'-[2-(2,4-Dichlorophenoxy)acetyl]pentanehydrazide | 2,4-Cl | 93 | 196–198 | C₁₃H₁₅Cl₂N₂O₂ |

| (2,5-Dimethoxyphenyl)acetyl chloride | 2,5-OCH₃ | N/A | N/A | C₁₀H₁₁ClO₃ |

| 2-(2,5-Dichlorophenyl)acetic acid | 2,5-Cl | N/A | N/A | C₈H₆Cl₂O₂ |

Key Observations :

- Substituent Position Effects: Chlorine at the 2,5-positions (vs.

- Methoxy vs. Chlorine Substituents : (2,5-Dimethoxyphenyl)acetyl chloride (CAS 52711-92-9) exhibits lower electrophilicity than its chlorinated counterparts due to the electron-donating methoxy groups, which could limit its utility in acylations .

Substituent Effects on Physicochemical Properties

- Conductivity and Solubility: Studies on 2,5-di(2,4-dichlorophenoxy methyl)-1,3,4-oxadiazole reveal that chlorine substituents enhance conductivity in methanol-water mixtures due to increased polarity. By extension, this compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, acetone) but poor solubility in water .

- Thermal Stability: Higher melting points in 2,4-dichlorophenoxy hydrazides (e.g., 196–198°C for compound 4r) correlate with increased crystallinity and stability compared to non-chlorinated analogs. The 2,5-dichloro variant may follow this trend but requires experimental validation .

Biological Activity

(2,5-Dichlorophenoxy)acetyl chloride is a chemical compound of interest due to its potential applications in agriculture and its biological effects. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, toxicity, and relevant case studies.

This compound, with the chemical formula C₈H₆Cl₂O₂, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a herbicide. The synthesis of this compound typically involves the reaction of 2,5-dichlorophenol with acetyl chloride in the presence of a catalyst. This compound is known for its reactivity due to the presence of the acyl chloride functional group.

Antifungal and Herbicidal Properties

Research indicates that derivatives of chlorophenoxyacetic acids, including this compound, exhibit significant antifungal and herbicidal activities. For instance, studies on related compounds have shown promising results against various fungal pathogens such as Cladosporium cucumerinum and Corynespora cassiicola. The half-maximal effective concentration (EC50) values for these compounds suggest that they can be effective alternatives to traditional fungicides .

| Compound | Target Organism | EC50 (µg/mL) |

|---|---|---|

| 4b | Sphaerotheca fuligenea | 11.2287 |

| Flusilazole | Sphaerotheca fuligenea | 0.8923 |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. For example, it may inhibit key enzymes involved in metabolic pathways or alter membrane permeability. The exact mechanisms remain an area for further research.

Toxicity and Safety Concerns

Like other chlorinated compounds, this compound poses potential health risks. Case studies involving similar compounds like 2,4-D have documented severe toxicity leading to symptoms such as rhabdomyolysis and neurotoxicity . In agricultural settings, exposure can occur through inhalation or skin contact during application.

Case Studies

- Case Study on 2,4-D Poisoning : A patient presented with severe symptoms after ingestion of a 2,4-D herbicide. Symptoms included gastrointestinal distress and muscle damage indicative of rhabdomyolysis. This case underscores the potential dangers associated with chlorophenoxy compounds .

- Fatality from Herbicide Exposure : Another case involved a young female farmer who ingested 2,4-D leading to multi-organ failure. The misdiagnosis as organophosphate poisoning delayed appropriate treatment and resulted in a fatal outcome .

Environmental Impact

The environmental persistence and bioaccumulation potential of chlorinated compounds raise concerns about their long-term ecological effects. Studies using model organisms like Caenorhabditis elegans have been utilized to assess the environmental risks posed by these chemicals .

Q & A

Q. What are the optimized synthetic routes for (2,5-dichlorophenoxy)acetyl chloride, and how can reaction parameters be adjusted to improve yield?

Methodology :

- Step 1 : Synthesize 2,5-dichlorophenoxyacetic acid by reacting 2,5-dichlorophenol with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol/water mixture, reflux at 80–90°C for 4–6 hours).

- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by solvent removal under reduced pressure.

- Optimization : Increase SOCl₂ molar ratio (1:3–1:5) and use catalytic dimethylformamide (DMF) to accelerate the reaction . Monitor reaction progress via FT-IR for disappearance of the –OH stretch (~2500–3500 cm⁻¹) and appearance of the C=O stretch (~1750–1800 cm⁻¹).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

- FT-IR : Identify the C=O stretch (~1770 cm⁻¹, acyl chloride), C–O–Cl stretch (~850 cm⁻¹), and aromatic C–Cl stretches (~550–650 cm⁻¹).

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm, split due to chlorine substituents) and the methylene group (–OCH₂CO–, δ 4.5–5.0 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~165–170 ppm), aromatic carbons (δ 120–140 ppm), and methylene carbon (δ ~65 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ≈ 237 (M⁺, Cl₂ isotope pattern) .

Q. How should researchers safely handle this compound to minimize hydrolysis and exposure risks?

Methodology :

- Storage : Store under inert gas (argon/nitrogen) in flame-resistant containers at –20°C.

- Handling : Use anhydrous solvents, Schlenk lines for moisture-sensitive steps, and conduct reactions in fume hoods.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use gas-tight syringes for liquid transfers .

Advanced Research Questions

Q. How can reaction selectivity be controlled when using this compound in nucleophilic acyl substitution?

Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states and enhance electrophilicity of the acyl chloride.

- Temperature Control : Maintain temperatures below –10°C to suppress side reactions (e.g., hydrolysis or elimination).

- Additives : Add molecular sieves (3Å) to scavenge trace water or use scavenging agents like triethylamine to neutralize HCl byproducts .

Q. What strategies mitigate interference from hydrolysis products in biological activity assays?

Methodology :

- Stabilization : Pre-treat the compound with stabilizers (e.g., triethyl orthoformate) to inhibit hydrolysis.

- Analytical Controls : Use LC-MS/MS to quantify intact compound vs. hydrolysis products (e.g., 2,5-dichlorophenoxyacetic acid).

- Bioassay Design : Include hydrolysis controls (e.g., pre-hydrolyzed samples) to distinguish biological effects of the parent compound from degradants .

Q. How can environmental persistence and degradation pathways of this compound be studied?

Methodology :

- Hydrolysis Kinetics : Perform pH-dependent hydrolysis studies (pH 3–9) at 25°C, monitoring via UV-Vis for loss of acyl chloride absorbance (~270 nm).

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic mixtures; analyze degradants using GC-MS.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation potential under aerobic conditions .

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Methodology :

- Variable Screening : Use design of experiments (DoE) to test parameters (e.g., SOCl₂ stoichiometry, reaction time).

- Side Reaction Analysis : Characterize byproducts (e.g., dimerization or oxidation products) via HPLC-UV/Vis.

- Reproducibility Checks : Validate protocols across multiple labs with standardized reagents and equipment .

Q. Why do computational models fail to predict the reactivity of this compound in some cases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.